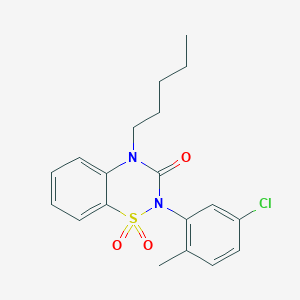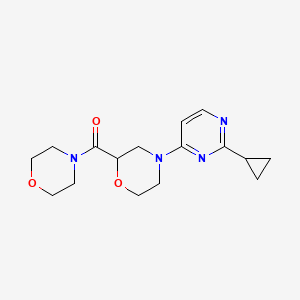
2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound belonging to the benzothiadiazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenyl compounds, followed by the introduction of the benzothiadiazine moiety through cyclization reactions. The pentyl chain is then added via alkylation reactions under controlled conditions, often using strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction monitoring systems are often employed to maintain consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted benzothiadiazines.
Applications De Recherche Scientifique
2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-ethyl-1lambda6,2,4-benzothiadiazin-3-one
- 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one
Uniqueness
Compared to similar compounds, 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one stands out due to its longer pentyl chain, which can influence its solubility, reactivity, and interaction with biological targets
Propriétés
Formule moléculaire |
C19H21ClN2O3S |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-pentyl-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C19H21ClN2O3S/c1-3-4-7-12-21-16-8-5-6-9-18(16)26(24,25)22(19(21)23)17-13-15(20)11-10-14(17)2/h5-6,8-11,13H,3-4,7,12H2,1-2H3 |
Clé InChI |
OYFHYZIHYNBDMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12263023.png)
![4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12263031.png)
![4-[2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263033.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12263035.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12263038.png)

![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12263058.png)
![6-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12263066.png)
![5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12263067.png)
![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263076.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B12263084.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B12263086.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263087.png)
![5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263094.png)
